Home > Products > Screening Compounds P117177 > 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one - 338412-72-9

7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-2995658
CAS Number: 338412-72-9
Molecular Formula: C15H8ClF3N2O2
Molecular Weight: 340.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Structural Diversity: The 4-quinazolinone scaffold offers significant potential for structural modification, allowing researchers to fine-tune their physicochemical and biological properties. [, ]
  • Pharmacological Activities: Derivatives of 4-quinazolinones have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. [, , , , , , ]
  • Drug Discovery: The versatility and biological relevance of 4-quinazolinones make them attractive targets for drug discovery programs, particularly for developing novel therapeutics for challenging diseases. [, , , ]
Future Directions
  • Structure-Activity Relationship (SAR) Studies: Further exploration of the relationship between the structure of 4-quinazolinone derivatives and their biological activities could lead to the identification of more potent and selective compounds. [, , ]

2-Phenyl-6-sulfonamido-7-chloro-1,2,3,4-tetrahydro-4-quinazolinone (Fenquizone)

    Compound Description: Fenquizone is a novel diuretic compound. Studies in dogs demonstrate its rapid absorption after oral administration, reaching peak blood levels within 3 hours. Excretion, primarily through urine and feces, is rapid, with 94% of the administered dose eliminated within 48 hours []. Fenquizone exhibits minimal binding to plasma proteins and undergoes negligible metabolism [].

Temazepam (7‐chloro‐3‐hydroxy‐1‐methyl‐5‐phenyl‐1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one)

    Compound Description: Temazepam, a psychoactive agent belonging to the 1,4-benzodiazepine class, is known for its therapeutic use []. Its crystal structure reveals a boat conformation of the seven-membered ring and the absence of distinct hydrogen bonds [].

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

    Compound Description: This series of compounds was designed and synthesized as potential anticancer agents. They incorporate a pyridine moiety and a diaryl urea group []. In vitro evaluations using the MTT assay on the MCF-7 cell line showed promising anticancer activity for several derivatives [].

MMV665953 (1‐(3‐chloro‐4‐fluorophenyl)‐3‐(3,4‐dichlorophenyl)urea)

    Compound Description: Originally part of an antimalarial compound library, MMV665953 displays potent bactericidal activity against Staphylococcus aureus biofilms, including methicillin-resistant strains [].

MMV665807 (5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide)

    Compound Description: Identified alongside MMV665953 for its anti-biofilm properties, MMV665807 exhibits significant bactericidal action against Staphylococcus aureus biofilms, including methicillin-resistant strains []. This compound shares the 3-(trifluoromethyl)phenyl substituent with 7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone [].

3-Aryl-7-chloro-3,4-dihydroacridine-1,9-(2H,10H)-diones

    Compound Description: This class includes over 130 floxacrine and 10-deoxyfloxacrine derivatives, many showing substantial activity against Plasmodium berghei in mice, surpassing the efficacy of floxacrine []. Numerous derivatives also demonstrate superior efficacy against Eimeria tenella in chickens compared to floxacrine [].

(Z)-3-[5-chloro-2-(prop-2-ynyloxy)phenyl]-3-hydroxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

    Compound Description: This compound is a product of the photochemical transformation of 2-[5-chloro-2-(prop-2-ynyloxy)benzoyl]-3-[4-(trifluoromethyl)phenyl]oxirane. It exists in a Z conformation and exhibits intramolecular hydrogen bonding [].

7-Bromo-6-chloro-3-[3-[(2R, 3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone

    Compound Description: This water-soluble organic compound, synthesized as a potential nonlinear optical (NLO) material, exhibits SHG activity [].

    Relevance: Sharing the core quinazolinone structure with 7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone, this compound highlights the versatility of the quinazolinone scaffold for diverse applications, extending beyond medicinal chemistry to materials science [, ].

N-Methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound is a D1 dopamine receptor ligand and an analog of SCH23390 []. Molecular modeling and conformational studies suggest specific structural features, such as the distance between the phenyl centroid and ammonium hydrogen, chlorine and nitrogen atoms, and the nitrogen's position relative to the isoquinoline ring, are crucial for its biological activity [].

Oxazepam (7‐chloro‐1,3‐dihydro‐3‐hydroxy‐5‐phenyl‐2H‐1,4‐benzodiazepin‐2‐one)

    Compound Description: Similar to temazepam, Oxazepam belongs to the 1,4-benzodiazepine class, The seven-membered ring in its crystal structure adopts a boat conformation, and its structure is characterized by a network of hydrogen bonds [].

2‐[3‐(Substituted amino)‐6‐chloro‐1,1‐dioxo‐1,4,2‐benzodithiazin‐7‐yl]‐3‐phenyl‐4(3H)‐quinazolinones

    Compound Description: This series represents a novel set of quinazolinone derivatives designed for anticancer activity. Several derivatives exhibit promising cancer-cell growth-inhibitory properties against a panel of 12 human cancer cell lines [].

2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic Acid

    Compound Description: This compound is a metabolite of 2-[3′-(trifluoromethyl)anilino]nicotinic acid and plays a role in its metabolic pathway [].

4-Acetoxy-7-chloro-3-[3-(4-[¹¹C]methoxybenzyl)phenyl]-2(1H)-quinolone (AcL703)

    Compound Description: AcL703 is a potential PET ligand for imaging the glycine binding site of NMDA receptors in the living human brain [].

    Compound Description: This group encompasses a range of pyran and pyrano-oxazine derivatives, with varying substituents at the 3-position []. Their structural characterization, including ¹³C NMR spectral assignments, was reported [].

3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives

    Compound Description: These derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The presence of a hydroxy group in the benzene ring significantly impacted their activity, with compounds 20 and 24 showing notable potency and inducing apoptosis in cancer cells [].

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline -4, 6-diamine

    Compound Description: This compound exhibits significant biological activities for various medicinal applications [].

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

    Compound Description: SSR149415 represents the first selective, nonpeptide vasopressin V1b receptor antagonist []. It exhibits nanomolar affinity for both animal and human V1b receptors while demonstrating significantly lower affinity for V1a, V2, and oxytocin receptors. Notably, SSR149415 effectively inhibits AVP-induced corticotropin release and displays anxiolytic-like activity in animal models [].

    Compound Description: This compound and its monohydrate are under investigation for the treatment of hyperproliferative diseases, particularly cancers affecting various organs and systems. Its synthesis, structural characterization, and potential medical applications are detailed in patent literature [, ].

    Compound Description: Montelukast sodium is a well-known leukotriene receptor antagonist used in treating asthma and seasonal allergic rhinitis [].

2,3-Dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide

    Compound Description: This compound represents a novel heterocyclic ring system synthesized from the rearrangement of 1-methyl-2,2-dioxido-1H-2,1-benzothiazin-4-yl 3-phenyl-2-propenoate. Additional examples of this ring system were derived from similar rearrangements involving different starting materials [].

5-Hydroxy-7-methoxy-2-phenyl-4-quinolones

    Compound Description: This class of compounds exhibits antitumor activity, specifically inducing cell cycle arrest in the G2/M phase []. Structural features like the 5-hydroxy, 7-methoxy, and an unsubstituted N1 are crucial for their antimitotic activity [].

1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

    Compound Description: This compound and its derivatives were synthesized and characterized for potential antimicrobial activity using the agar disc diffusion method [].

Hexahydropyrimidinones/thiones with Trifluoromethyl Group

    Compound Description: This class of compounds exhibits promising activity as muscarinic acetylcholine receptor M3 (mAChRs M3) inhibitors, showing potential for treating COPD and asthma []. The presence of a trifluoromethyl group is notable in these compounds.

R-(+)-3-Hydroxy-3-(3'-chlorophenyl)propionic acid and 3-Hydroxy-3-(3'-bromophenyl)propionic Acid

    Compound Description: These optically active compounds and their racemic counterparts demonstrate a relationship between their structures and thermodynamic properties []. They provide insights into the influence of halogen substitution on crystal packing and the formation of conglomerates or racemic compounds [].

5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and Nω-oxides

    Compound Description: This series, including the compound tebuquine, demonstrates potent antimalarial activity against both sensitive and resistant strains of Plasmodium species, including activity in primate models [].

3-(3-Aryl-1-hydroxy-2-methylprop-2-enyl)-7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-ones

    Compound Description: This group of compounds, synthesized via aldol reactions, serves as intermediates in the synthesis of α-amino-β-hydroxy-γ-methyl carboxylic acids, a novel class of polysubstituted amino acids [].

(2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride

    Compound Description: This compound is a crucial intermediate in the synthesis of aprepitant, an antiemetic drug [].

3'-Chloro-5,7-dihydroxyisoflavone

    Compound Description: This isoflavone derivative acts as an EGFR tyrosine kinase inhibitor, exhibiting tenfold greater potency compared to genistein. Molecular modeling suggests it interacts with the "sugar pocket" of the EGFR kinase [].

3-Phenyl-4(1H)-quinolones

    Compound Description: This class of compounds, alongside isoflavones, is explored for designing EGFR tyrosine kinase inhibitors []. The inclusion of a salicylic acid function, mimicking the 5-hydroxy-4-keto motif in genistein, is crucial for their activity [].

3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one Derivatives

    Compound Description: These derivatives were synthesized and evaluated for anticonvulsant and antimicrobial activities. Some compounds, notably 3i, exhibited significant protection against seizures induced by subcutaneous Metrazol [].

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

    Compound Description: Tasquinimod is a second-generation quinoline-3-carboxamide analog under investigation in phase III clinical trials for treating metastatic prostate cancer. Its crystal structure reveals a planar quinoline unit and specific conformational features of the carboxamide side chain [].

3-[N-(4-bromophenyl)carbamoyl]-7-chloro-4-hydroxycoumarin and 3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin

    Compound Description: These compounds are [14C]-labeled derivatives synthesized for potential use in pharmacological studies [].

8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione Derivatives

    Compound Description: This group of compounds was synthesized and evaluated for antimicrobial activity []. They are characterized by the presence of chlorine, fluorine, and trifluoromethyl substitutions.

6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline, 7-bromo-2-[2-(4-methoxy-benzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline, and 7-bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline

    Compound Description: These compounds, representing different classes of quinoxaline derivatives, exhibit dual activity as potential anticancer and antimicrobial agents [, ].

α-7(8-Quinolinolyl)-α-(2,3-substituted phenyl)-α(4-aminomethyl)benzohydrazide and Their Hydrazones

    Compound Description: These compounds were synthesized and evaluated for their fungicidal activity against Phytopthora paracitica var. piperina []. The presence of the 8-hydroxyquinoline moiety is notable in these compounds.

    Compound Description: These compounds, incorporating various substituted amino groups, were synthesized and evaluated for their antimalarial activity []. Notably, the 1,5-naphthyridine derivatives showed lower activity compared to their di-Mannich base counterparts [].

    Compound Description: This series involves modifying the piperidine ring size and substituents of a potent P2Y14 receptor antagonist, leading to the identification of novel drug leads like MRS4833 []. These compounds target the P2Y14 receptor, a potential therapeutic target for inflammatory and metabolic diseases.

LY503430 [(R)-4-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide]

    Compound Description: LY503430 is a novel AMPA receptor potentiator that demonstrates neuroprotective and neurotrophic effects in rodent models of Parkinson's disease []. It enhances AMPA receptor-mediated responses and offers potential as a disease-modifying therapy for Parkinson's disease [].

Overview

7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a quinazoline and a carbonyl group. This compound exhibits significant biological activity and has been studied for its potential therapeutic applications.

Source

The synthesis and characterization of this compound have been explored in various studies, highlighting its relevance in medicinal chemistry. Notably, quinazolinones are often investigated for their antitumor, anti-inflammatory, and antimicrobial properties .

Classification

This compound can be classified as:

  • Chemical Class: Quinazolinones
  • Functional Groups: Hydroxy group, chloro substituent, trifluoromethyl group
  • Structural Features: Dihydroquinazoline framework
Synthesis Analysis

The synthesis of 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one can be approached through several methods:

  1. Niementowski's Synthesis: Involves the reaction of 4-substituted anthranilic acids with formamide at elevated temperatures to yield dihydroquinazolinones .
  2. From Isatoic Anhydride: This method utilizes isatoic anhydride and primary amines under reflux conditions to produce the desired quinazolinone derivatives .
  3. One-Pot Reactions: Recent advancements include one-pot reactions combining various reagents such as isocyanates with aminoacetophenones under mild conditions, leading to high yields of quinazolinones without the need for complex work-up procedures .

Technical Details

The synthetic routes often involve careful control of reaction conditions such as temperature, solvent choice, and time to optimize yields and purity of the final product. Quantum chemical calculations have also been employed to predict reaction pathways and mechanisms involved in the synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one features:

  • A quinazoline core with a hydroxy group at position 3.
  • A chloro substituent at position 7.
  • A trifluoromethyl phenyl group attached at position 2.

Data

  • Molecular Formula: C15H12ClF3N2O
  • Molecular Weight: Approximately 320.72 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
  2. Hydroxylation Reactions: The hydroxy group can undergo further chemical modifications such as esterification or etherification.
  3. Condensation Reactions: It may react with aldehydes or ketones to form more complex structures through condensation mechanisms.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at certain positions on the quinazoline ring.

Mechanism of Action

The mechanisms by which 7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one exerts its biological effects are not fully elucidated but are believed to involve:

  1. Inhibition of Enzymatic Activity: Compounds in this class often act as inhibitors of specific enzymes involved in cancer progression or inflammation.
  2. Interaction with Cellular Targets: The structural features allow for binding to specific receptors or proteins within cells, modulating their activity.

Data

Studies have shown that similar compounds exhibit activity against various cancer cell lines, suggesting a potential role in targeted therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles; sensitive to light due to the presence of the aromatic system.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used for characterization and purity assessment of this compound.

Applications

7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one has several scientific uses:

  1. Antitumor Agents: Investigated for its potential in cancer therapy due to its ability to inhibit cell growth.
  2. Anti-inflammatory Agents: Shows promise in reducing inflammation markers in vitro and in vivo models.
  3. Biological Research Tools: Used in studies aimed at understanding cellular mechanisms and pathways related to disease processes.

Properties

CAS Number

338412-72-9

Product Name

7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

IUPAC Name

7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one

Molecular Formula

C15H8ClF3N2O2

Molecular Weight

340.69

InChI

InChI=1S/C15H8ClF3N2O2/c16-10-4-5-11-12(7-10)20-13(21(23)14(11)22)8-2-1-3-9(6-8)15(17,18)19/h1-7,23H

InChI Key

WLMYZFDFXUHTHH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.